molecular formula C14H22N2O2 B13720734 3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline

3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline

Cat. No.: B13720734
M. Wt: 250.34 g/mol
InChI Key: GNXXVCUDUWEHND-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline is an organic compound that features a piperidine ring attached to an aniline moiety, which is further substituted with a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-nitroaniline, undergoes a nucleophilic substitution reaction with 2-methoxyethanol to form 4-(2-methoxyethoxy)aniline.

    Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the Piperidine Ring: The final step involves the reaction of the aniline derivative with piperidine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the aniline or piperidine moieties.

    Reduction: Reduced forms of the compound, such as the corresponding amine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethoxy)aniline: Lacks the piperidine ring but shares the aniline and 2-methoxyethoxy moieties.

    4-(Piperidin-1-yl)aniline: Contains the piperidine ring but lacks the 2-methoxyethoxy group.

    3-(2-Ethoxyethoxy)-4-(piperidin-1-yl)aniline: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.

Uniqueness

3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline is unique due to the combination of the piperidine ring and the 2-methoxyethoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

3-(2-methoxyethoxy)-4-piperidin-1-ylaniline

InChI

InChI=1S/C14H22N2O2/c1-17-9-10-18-14-11-12(15)5-6-13(14)16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3

InChI Key

GNXXVCUDUWEHND-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)N)N2CCCCC2

Origin of Product

United States

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